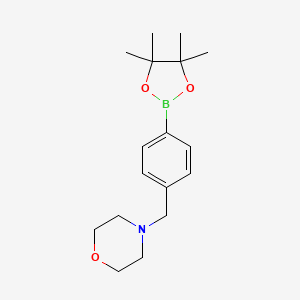
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
Descripción general
Descripción
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is a useful research compound. Its molecular formula is C17H26BNO3 and its molecular weight is 303.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds containing the 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine structure have been extensively studied for their synthesis and structural properties. For instance, Huang et al. (2021) investigated boric acid ester intermediates with benzene rings, confirming their structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods provided insights into the conformational and crystallographic aspects of these compounds, further corroborated by density functional theory (DFT) studies (Huang et al., 2021).
Chemical Synthesis Methods
The methodology of synthesizing derivatives of this compound has been a significant area of research. Takagi and Yamakawa (2013) explored the Pd-catalyzed borylation of arylbromides, demonstrating an effective method for the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes (Takagi & Yamakawa, 2013).
Molecular Structure Optimization
The optimization of molecular structures of such compounds has been a focal point, with research delving into their vibrational properties and DFT analyses. Wu et al. (2021) synthesized and characterized compounds, conducting conformational analysis via DFT and single crystal X-ray diffraction, revealing important physicochemical properties (Wu et al., 2021).
Application in Boronate-Based Probes
A notable application area is in boronate-based fluorescence probes for detecting hydrogen peroxide. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, demonstrating their efficacy in detecting H2O2 through various fluorescence responses (Lampard et al., 2018).
Biological Activity and Synthesis
The synthesis and biological activity of morpholine derivatives have also been a significant area of research. Mamatha S.V et al. (2019) synthesized a morpholine derivative and screened it for various biological activities, including antibacterial and antidiabetic effects (Mamatha S.V et al., 2019).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that compounds with a dioxaborolane group are often used in organic synthesis reactions, such as the suzuki-miyaura cross-coupling reaction . This suggests that the compound might interact with its targets through a similar mechanism, but this needs to be confirmed with further studies.
Biochemical Pathways
Based on its structural similarity to other dioxaborolane compounds, it may be involved in borylation and hydroboration reactions .
Action Environment
It is known that the compound is sensitive to air and moisture , suggesting that these factors could potentially influence its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine plays a significant role in biochemical reactions, especially in the context of boron-containing compounds. It interacts with various enzymes and proteins, facilitating the formation of boron-carbon bonds. This compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura cross-coupling reactions . The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, enabling the transfer of the boron moiety to the target molecule.
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in synthetic chemistry. In cellular environments, this compound can influence cell signaling pathways and gene expression by modifying the chemical structure of biomolecules. For instance, it can be used to introduce boron-containing groups into proteins or nucleic acids, potentially altering their function and activity . Additionally, the compound may affect cellular metabolism by interacting with metabolic enzymes and altering their activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable boron-carbon bonds. This compound binds to palladium catalysts, facilitating the transfer of the boron moiety to the target molecule. The boron atom in the compound coordinates with the palladium catalyst, enabling the formation of a boron-carbon bond through a transmetalation process . This mechanism is crucial for the compound’s role in Suzuki-Miyaura cross-coupling reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can maintain its activity in in vitro and in vivo settings, although its efficacy may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively participate in biochemical reactions. At high doses, it may exhibit toxic or adverse effects, including potential disruption of cellular functions and metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to boron metabolism. The compound interacts with enzymes and cofactors that facilitate the incorporation of boron into biomolecules . This interaction can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles or compartments within the cell, where it can interact with target biomolecules and exert its effects . The compound’s activity and function are influenced by its localization, as it may interact with different sets of enzymes and proteins in various cellular compartments.
Propiedades
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-19-9-11-20-12-10-19/h5-8H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIXYIWXEYXHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383722 | |
| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364794-79-6 | |
| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((morpholino)methyl)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)



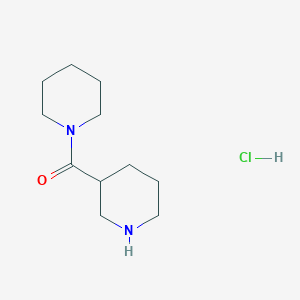

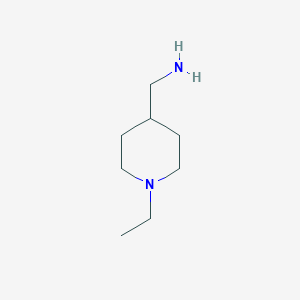

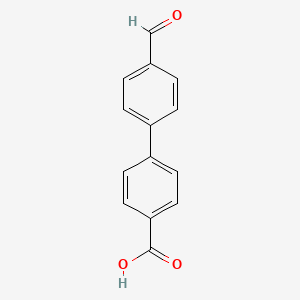
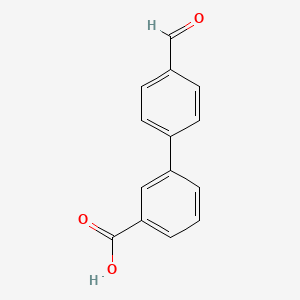
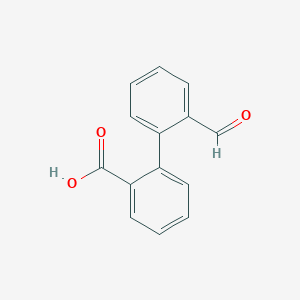
![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)
![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)
